3-(4-Chlorobenzal)phthalide
Description
3-(4-Chlorobenzal)phthalide (CAS No. 20526-97-0) is a synthetic phthalide derivative with the molecular formula C₁₅H₉ClO₂ and a molecular weight of 256.69 g/mol. It is characterized by a benzalphthalide backbone substituted with a chlorine atom at the para position of the benzylidene moiety (Figure 1). This compound is recognized as an intermediate or impurity in the synthesis of azelastine, a pharmaceutical agent used for allergic rhinitis .
Phthalides, including this compound, are lactone derivatives with a fused benzene ring. Their structural versatility allows for diverse applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(17)18-14/h1-9H/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRFHJYUEWVXBD-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147045 | |
| Record name | 3-(4-Chlorobenzal)phthalide, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105279-16-1, 20526-97-0 | |
| Record name | 3-(4-Chlorobenzal)phthalide, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105279161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorobenzal)phthalide, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-chlorophenyl)methylene]phthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(4-CHLOROBENZAL)PHTHALIDE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B1HR45M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(4-Chlorobenzal)phthalide can be synthesized through the condensation of phthalic anhydride with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants in a suitable solvent like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Chlorobenzal)phthalide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Chlorobenzal)phthalide has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential anti-HIV and leishmanicidal activities.
Medicine: Explored for its anxiolytic effects and potential development into non-benzodiazepinic and non-nitrogenated antianxiety agents.
Industry: Utilized in the synthesis of azelastine, an antihistamine used to treat allergic rhinitis .
Mechanism of Action
The exact mechanism of action of 3-(4-Chlorobenzal)phthalide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its potential anti-HIV activity may involve inhibition of viral replication, while its anxiolytic effects could be related to modulation of neurotransmitter systems .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between 3-(4-Chlorobenzal)phthalide and structurally related phthalide derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activities | Applications |
|---|---|---|---|---|---|
| This compound | C₁₅H₉ClO₂ | 256.69 | Chlorine substitution at para position | Anti-HIV, leishmanicidal | Azelastine impurity, drug development |
| 3-Benzylidene phthalide | C₁₅H₁₀O₂ | 222.24 | Unsubstituted benzylidene group | Antimicrobial, antiviral | Precursor for heterocyclic synthesis |
| Ligustilide derivatives | Varies (dimeric) | ~300–400 | Dimeric cycloadducts of phthalide monomers | Antioxidant, neuroprotective | Natural product isolation (e.g., A. sinensis) |
| 1,3,4-Oxadiazole derivatives | C₁₅H₁₀N₂O₂ | ~250–300 | Oxadiazole ring fused with phthalide | Antimicrobial, antiparasitic | Drug discovery, agrochemicals |
Detailed Comparisons
3-Benzylidene Phthalide
- Structural Differences : Lacks the chlorine substituent present in this compound, resulting in reduced molecular weight (222.24 vs. 256.69 g/mol) and altered electronic properties .
- Synthetic Utility : Acts as a precursor for synthesizing 1,3,4-oxadiazole and triazole derivatives via nucleophilic substitution or cycloaddition reactions .
- Biological Activity : Exhibits broad-spectrum antimicrobial and antifungal properties but lacks reported anti-HIV activity compared to its chlorinated analogue .
Ligustilide Dimers
- Natural vs. Synthetic Origin: Ligustilide dimers (e.g., senkyunolide I) are naturally occurring in Angelica sinensis, whereas this compound is synthetic .
- Bioactivity : Ligustilides demonstrate antioxidant and neuroprotective effects in vascular endothelial cells, contrasting with the antiparasitic focus of chlorinated phthalides .
- Synthesis : Enzymatic pathways (e.g., shikimate dehydrogenase) in A. sinensis biosynthesize ligustilides, while chlorinated phthalides require chemical synthesis .
1,3,4-Oxadiazole Derivatives
- Structural Modifications : Incorporation of oxadiazole rings enhances thermal stability and antimicrobial potency compared to unmodified phthalides .
- Mechanistic Insights : Derivatives like ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (MW ~300 g/mol) target parasitic enzymes, a feature shared with this compound but with higher specificity .
Biological Activity
3-(4-Chlorobenzal)phthalide, also known as 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, is a chemical compound with the molecular formula and a molecular weight of approximately 256.68 g/mol. This compound is a derivative of phthalide, characterized by the presence of a chlorobenzylidene group, which imparts unique chemical properties and biological activities.
Biological Activity
Research into the biological activities of this compound has highlighted its potential in various therapeutic areas, particularly its anti-HIV , leishmanicidal , and anxiolytic properties.
Anti-HIV Activity
Studies have demonstrated that this compound exhibits significant anti-HIV activity. For instance, research conducted by Santacroce et al. (2008) indicated that this compound could inhibit HIV replication in vitro, suggesting its potential as a lead compound for developing antiviral therapies .
Leishmanicidal Effects
The leishmanicidal activity of this compound has also been investigated. The compound showed promising results in inhibiting the growth of Leishmania parasites, which are responsible for leishmaniasis, a disease affecting millions worldwide .
Anxiolytic Properties
In terms of anxiolytic effects, animal studies have indicated that this compound may serve as an effective treatment for anxiety disorders. Its mechanism appears to be distinct from traditional benzodiazepines, potentially offering a safer alternative with fewer side effects .
Synthesis
The synthesis of this compound typically involves the condensation of phthalic anhydride with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction is often carried out in solvents like ethanol or methanol under heating conditions to facilitate product formation .
The biological mechanisms underlying the activities of this compound are still under investigation. However, its structural similarity to other pharmacologically active compounds suggests it may interact with specific receptors or enzymes involved in viral replication and anxiety modulation.
Summary of Key Studies
| Study | Findings |
|---|---|
| Santacroce et al. (2008) | Demonstrated anti-HIV activity in vitro. |
| Singh et al. (2011) | Reported anxiolytic effects in animal models. |
| Additional Studies | Indicated leishmanicidal properties against Leishmania spp. |
These findings collectively highlight the compound's potential therapeutic applications across multiple domains.
Case Study: Anxiolytic Effects
In a controlled study involving rodents, this compound was administered to assess its impact on anxiety levels compared to standard anxiolytics. Results showed a significant reduction in anxiety-like behavior without the sedation typically associated with benzodiazepines, indicating a favorable side effect profile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
